
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclopentanecarboxamide moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea under acidic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the pyrimidine derivative with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine core, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell cycle regulation and apoptosis . This inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the cyclopentanecarboxamide moiety.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Another pyrimidine derivative with different substituents, showing high selectivity for JAK3 inhibition.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.
Properties
CAS No. |
820961-74-8 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26) |
InChI Key |
NVVQQBAOOOCQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


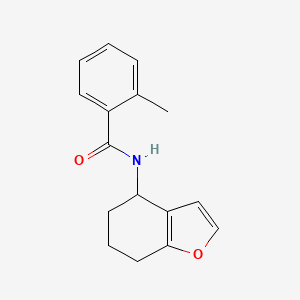


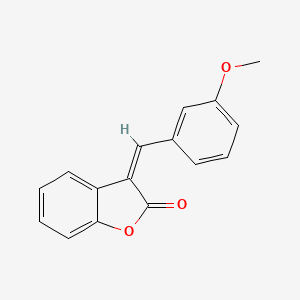
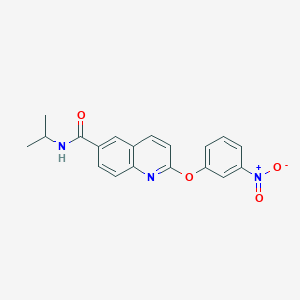
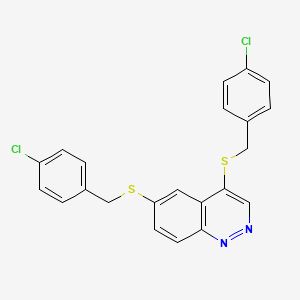
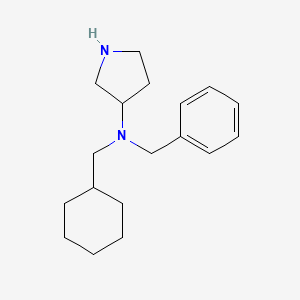

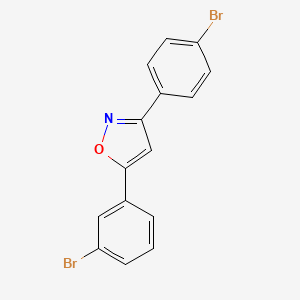
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
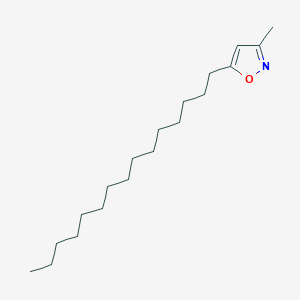
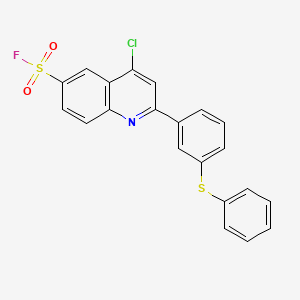
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
